molecular formula C15H13N3O2S B13773129 1-(4'-Pyridinyl)-4-tosylimidazole

1-(4'-Pyridinyl)-4-tosylimidazole

Cat. No.: B13773129
M. Wt: 299.3 g/mol
InChI Key: HDSPZYQTPAUMDB-UHFFFAOYSA-N
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Description

1-(4’-Pyridinyl)-4-tosylimidazole is a heterocyclic compound that features both a pyridine ring and an imidazole ring, with a tosyl group attached to the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Pyridinyl)-4-tosylimidazole typically involves the reaction of 4-tosylimidazole with 4-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 1-(4’-Pyridinyl)-4-tosylimidazole.

Industrial Production Methods

Industrial production methods for 1-(4’-Pyridinyl)-4-tosylimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Pyridinyl)-4-tosylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the tosyl group.

Scientific Research Applications

1-(4’-Pyridinyl)-4-tosylimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(4’-Pyridinyl)-4-tosylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridinyl)-4-tosylpiperazine: Similar structure but with a piperazine ring instead of an imidazole ring.

    5-(4-Pyridinyl)-1,2,4-triazole: Contains a triazole ring instead of an imidazole ring.

Uniqueness

1-(4’-Pyridinyl)-4-tosylimidazole is unique due to its specific combination of a pyridine ring, an imidazole ring, and a tosyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-[4-(4-methylphenyl)sulfonylimidazol-1-yl]pyridine

InChI

InChI=1S/C15H13N3O2S/c1-12-2-4-14(5-3-12)21(19,20)15-10-18(11-17-15)13-6-8-16-9-7-13/h2-11H,1H3

InChI Key

HDSPZYQTPAUMDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C=N2)C3=CC=NC=C3

Origin of Product

United States

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